Methyl (5-cyanopyridin-2-yl)glycinate
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Overview
Description
Methyl (5-cyanopyridin-2-yl)glycinate is an organic compound with the molecular formula C9H9N3O2 It is a derivative of glycine, where the amino group is substituted with a 5-cyanopyridin-2-yl group and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-cyanopyridin-2-yl)glycinate typically involves the reaction of 5-cyanopyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the methyl ester. The reaction conditions generally include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-cyanopyridin-2-yl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (5-cyanopyridin-2-yl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (5-cyanopyridin-2-yl)glycinate involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds or other interactions with enzymes or receptors, potentially inhibiting their activity. The ester group can also participate in hydrolysis reactions, releasing the active glycine derivative. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl (5-cyanopyridin-2-yl)glycinate can be compared with other similar compounds such as:
Methyl nicotinate: Both compounds contain a pyridine ring, but Methyl nicotinate has a carboxyl group instead of a nitrile group.
Ethyl (5-cyanopyridin-2-yl)glycinate: This compound is similar but has an ethyl ester instead of a methyl ester.
5-Cyanopyridine-2-carboxylic acid: This compound lacks the ester group and is a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Biological Activity
Methyl (5-cyanopyridin-2-yl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C10H10N2O2. The presence of the cyanopyridine moiety suggests potential interactions with various biological targets, particularly in cancer treatment and other therapeutic areas.
The biological activity of this compound is primarily attributed to its ability to modulate apoptotic pathways and inhibit specific enzymes involved in cancer cell proliferation. Research indicates that compounds with similar structures can significantly activate apoptotic cell death in cancer cell lines.
Apoptosis Induction
In a study involving compounds derived from pyridine, it was found that certain derivatives activated apoptosis in MCF-7 breast cancer cells. For instance, a related compound demonstrated an increase in total apoptosis by 33.43% compared to untreated controls . This suggests that this compound may exert similar effects through its structural characteristics.
Cytotoxicity Studies
Cytotoxicity assays provide insight into the effectiveness of this compound against various cancer cell lines. The following table summarizes the cytotoxic effects observed in related studies:
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 12 | MCF-7 | 0.5 | Apoptosis induction |
Doxorubicin | MCF-7 | 2.14 | Topoisomerase inhibition |
Compound 12 | HepG2 | 5.27 | Apoptosis induction |
These findings indicate that this compound could be a promising candidate for further development as an anticancer agent, particularly due to its low IC50 values compared to established chemotherapeutics like doxorubicin .
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine-based compounds similar to this compound. Notably:
- Apoptotic Activity : A compound structurally related to this compound induced significant apoptotic activity in MCF-7 cells, with a notable increase in early and late apoptosis rates .
- Cell Cycle Arrest : Treatment with related compounds resulted in cell cycle arrest at the S-phase, indicating interference with DNA synthesis and cellular proliferation pathways .
- Tumor Inhibition : In vivo studies demonstrated that similar compounds could inhibit tumor growth by approximately 42.1% in solid tumors in SEC-bearing mice, highlighting their potential for therapeutic applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 2-[(5-cyanopyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-12-8-3-2-7(4-10)5-11-8/h2-3,5H,6H2,1H3,(H,11,12) |
InChI Key |
LQUZQWAHCGMCFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=NC=C(C=C1)C#N |
Origin of Product |
United States |
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